
Argon--xenon (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon–xenon (1/4) is a noble gas mixture consisting of one part argon and four parts xenon. Both argon and xenon belong to Group 18 of the periodic table, known as the noble gases, which are characterized by their low reactivity due to their full valence electron shells. This mixture is utilized in various scientific and industrial applications due to the unique properties of its constituent gases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of argon–xenon (1/4) typically involves the separation and purification of argon and xenon from atmospheric air. This is achieved through cryogenic distillation, a process that relies on the different boiling points of the gases. The purified gases are then mixed in the desired ratio of one part argon to four parts xenon .
Industrial Production Methods: Industrial production of argon–xenon mixtures involves large-scale cryogenic distillation units that separate noble gases from air. The gases are then stored in high-pressure cylinders and mixed in precise ratios using gas blending equipment. This ensures the consistent quality and composition of the argon–xenon (1/4) mixture .
Chemical Reactions Analysis
Types of Reactions: Noble gases, including argon and xenon, are generally chemically inert. xenon can form compounds under specific conditions. For example, xenon can react with fluorine to form xenon fluorides such as xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6) .
Common Reagents and Conditions: The formation of xenon fluorides typically requires the use of fluorine gas under controlled conditions. For instance, xenon difluoride can be synthesized by exposing xenon gas to fluorine gas at room temperature .
Major Products: The major products of xenon reactions with fluorine are xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These compounds are used in various chemical applications due to their strong oxidizing properties .
Scientific Research Applications
Chemistry: In chemistry, argon–xenon mixtures are used in gas chromatography as carrier gases due to their inertness and ability to provide a stable environment for the separation of chemical compounds .
Biology and Medicine: Xenon, a component of the argon–xenon mixture, has been studied for its neuroprotective and organoprotective properties. It has shown potential in reducing brain damage following traumatic brain injury and stroke . Additionally, xenon is used as an anesthetic due to its minimal side effects and rapid recovery times .
Industry: In the industrial sector, argon–xenon mixtures are used in lighting, particularly in high-intensity discharge lamps and laser applications. The unique properties of xenon allow for the generation of bright, white light, making it ideal for use in projectors and automotive headlights .
Mechanism of Action
The mechanism of action of xenon involves its interaction with various molecular targets in the body. Xenon is known to inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a role in excitatory neurotransmission. By blocking this receptor, xenon can reduce neuronal excitotoxicity and provide neuroprotection . Additionally, xenon has been shown to modulate other ion channels and receptors, contributing to its anesthetic and organoprotective effects .
Comparison with Similar Compounds
Similar Compounds: Other noble gas mixtures, such as argon–krypton and xenon–krypton, share some similarities with argon–xenon (1/4). These mixtures are also used in lighting and scientific applications due to their inertness and unique properties .
Uniqueness: What sets argon–xenon (1/4) apart is the specific combination of argon and xenon, which provides a balance of properties from both gases. Xenon’s ability to form compounds and its neuroprotective properties, combined with argon’s inertness and stability, make this mixture particularly valuable in various applications .
Properties
CAS No. |
192275-14-2 |
|---|---|
Molecular Formula |
Ar2Xe8 |
Molecular Weight |
1130 g/mol |
IUPAC Name |
argon;xenon |
InChI |
InChI=1S/2Ar.8Xe |
InChI Key |
AXVAXCAQFHNNBH-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
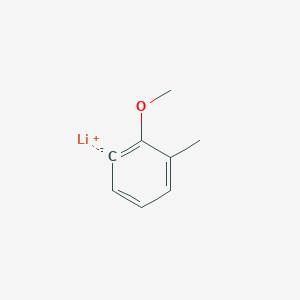
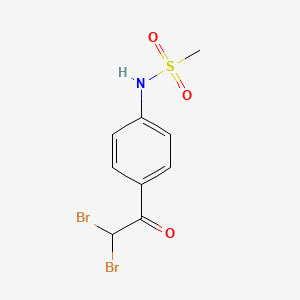

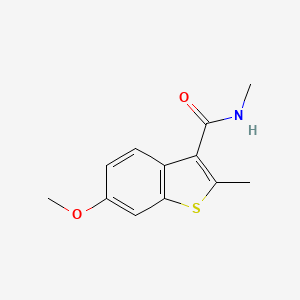
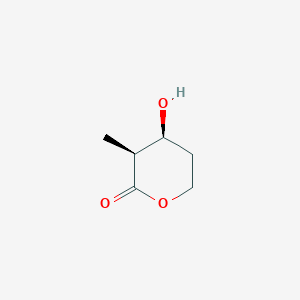

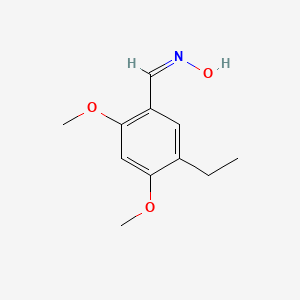
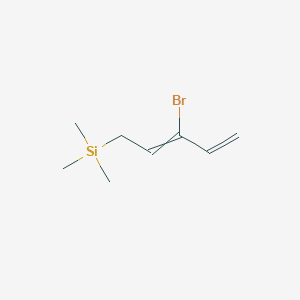
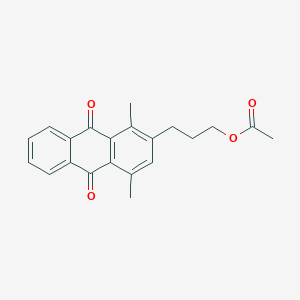
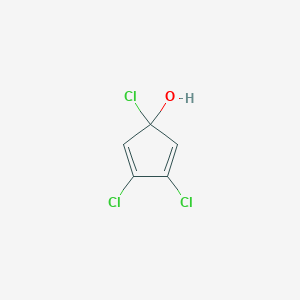
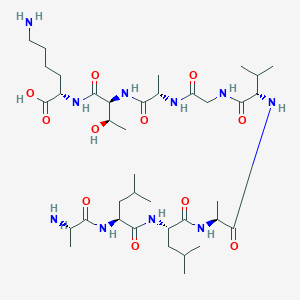
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
